6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound characterized by its complex structure and significant biological activity. Its molecular formula is and it has a molecular weight of 232.46 g/mol. This compound serves as an important intermediate in the synthesis of various pharmaceutical agents, particularly those targeting Janus kinase pathways, which are crucial in the treatment of autoimmune diseases and certain cancers.
The compound is derived from the broader category of pyrrolo[2,3-d]pyrimidines, which have been extensively studied for their pharmacological properties. Notably, derivatives of this compound have been utilized in the development of drugs such as ruxolitinib and tofacitinib, which are used to treat conditions like rheumatoid arthritis and other inflammatory disorders .
6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine belongs to the class of heterocyclic compounds, specifically pyrimidines. These compounds are recognized for their diverse biological activities, including anti-inflammatory and anticancer effects. The presence of bromine and chlorine substituents enhances its reactivity and potential interactions with biological targets.
The synthesis of 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine can be achieved through several methods. A notable approach involves a multi-step reaction sequence that incorporates key intermediates such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
The synthesis often requires careful control of temperature and reaction times to maximize yield and purity. For example, one method reported yields exceeding 67% for certain steps when using sodium hydroxide as a base in the reaction sequence .
The molecular structure of 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine features a fused pyrrole-pyrimidine ring system with bromine and chlorine substituents at specific positions. The structural formula can be represented as follows:
Key structural data includes:
6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine participates in various chemical reactions that are critical for its application in medicinal chemistry.
The efficiency of these reactions is influenced by factors such as solvent choice and concentration of reactants. For example, using water as a solvent has shown to be effective in promoting certain amination reactions while minimizing side products .
The mechanism by which 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine exerts its biological effects primarily involves its action as an inhibitor of cyclin-dependent kinases (CDKs). This inhibition disrupts cell cycle progression, leading to antiproliferative effects.
Research indicates that compounds similar to 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine demonstrate significant activity against various cancer cell lines by inducing apoptosis and inhibiting cellular growth pathways.
6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine is utilized in various scientific research applications:
This compound exemplifies the importance of heterocycles in medicinal chemistry and highlights ongoing research efforts aimed at optimizing its synthesis and expanding its applications in drug development.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4